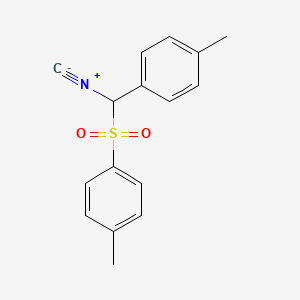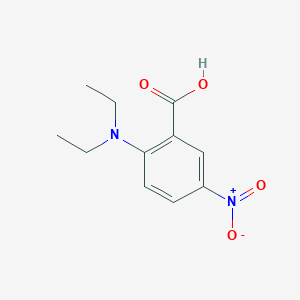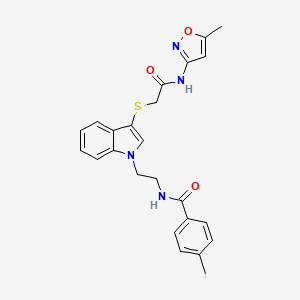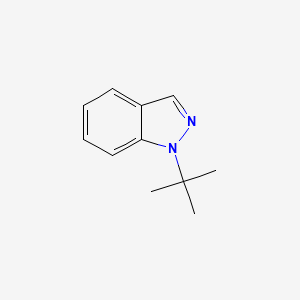
1-P-Tolyl-1-tosylmethyl isocyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-P-Tolyl-1-tosylmethyl isocyanide is an organic compound with the molecular formula C16H15NO2S. It is characterized by the presence of an isocyanide group attached to a tosylmethyl group, which is further connected to a p-tolyl group. This compound is known for its versatility in organic synthesis, particularly in the formation of heterocyclic compounds.
Preparation Methods
The synthesis of 1-P-Tolyl-1-tosylmethyl isocyanide typically involves the reaction of p-toluenesulfonylmethyl isocyanide (TOSMIC) with various reagents. One common method includes the use of tosylmethyl isocyanide as a starting material, which undergoes a series of reactions to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and the presence of neutral alumina for purification .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-P-Tolyl-1-tosylmethyl isocyanide undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The isocyanide group can participate in substitution reactions, leading to the formation of various derivatives.
Cycloaddition: It is known to undergo 1,3-dipolar cycloaddition reactions, particularly with imines, to form heterocyclic compounds such as imidazoles.
Common reagents used in these reactions include bases like sodium hydride, acids, and various catalysts. The major products formed from these reactions are often heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Scientific Research Applications
1-P-Tolyl-1-tosylmethyl isocyanide has several applications in scientific research:
Biology: The compound is utilized in the synthesis of biologically active molecules, which can be used in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-P-Tolyl-1-tosylmethyl isocyanide involves its ability to act as a nucleophile or electrophile in various reactions. The isocyanide group can undergo α-addition reactions, while the tosyl group enhances the acidity of the α-carbon, facilitating various transformations. The compound’s reactivity is attributed to the presence of the isocyano group, the acidic α-carbon, and the sulfonyl group, which together contribute to its multifaceted chemistry .
Comparison with Similar Compounds
1-P-Tolyl-1-tosylmethyl isocyanide is unique due to its combination of the isocyanide and tosyl groups, which provide it with distinct reactivity. Similar compounds include:
Tosylmethyl isocyanide (TOSMIC): A closely related compound used in similar synthetic applications.
Phenyl isocyanide: Another isocyanide with different reactivity due to the absence of the tosyl group.
Cyclohexyl isocyanide: Known for its use in the synthesis of various heterocycles.
These compounds share some reactivity patterns but differ in their specific applications and the types of products they form.
Properties
IUPAC Name |
1-[isocyano-(4-methylphenyl)sulfonylmethyl]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-12-4-8-14(9-5-12)16(17-3)20(18,19)15-10-6-13(2)7-11-15/h4-11,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYGLAKFGVOWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C([N+]#[C-])S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957894 |
Source


|
| Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36635-66-2 |
Source


|
| Record name | 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-benzoyl-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2496579.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2496580.png)

![2-amino-3-[(E)-[(2-nitrophenyl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2496583.png)
![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/new.no-structure.jpg)
![1,3,5-trimethyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B2496586.png)

![4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione](/img/structure/B2496589.png)


![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496592.png)

![Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether](/img/structure/B2496597.png)
![1-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-3-(propan-2-yl)urea](/img/structure/B2496600.png)
